1-Methanesulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one
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Overview
Description
1-Methanesulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including a methanesulfonyl group, a thiadiazole ring, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methanesulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative.
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by cyclization reactions involving urea or its derivatives.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through sulfonation reactions using methanesulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Methanesulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone core can be reduced to form corresponding amines.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methanesulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar antimicrobial and anticancer properties.
Imidazolidinone Derivatives: Compounds with the imidazolidinone core are known for their diverse biological activities.
Uniqueness
1-Methanesulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one is unique due to its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methylsulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5S2/c1-23(19,20)16-5-4-15(11(16)18)10(17)14-3-2-8(7-14)21-9-6-12-22-13-9/h6,8H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCOPQDYVVWSGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(C2)OC3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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